2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and two fluorine atoms at the 3-position of a butanoic acid backbone.
Properties
Molecular Formula |
C9H15F2NO4 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5(6(13)14)9(4,10)11/h5H,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
HGXCLAHPWUQUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for mixing and temperature control is common.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Coupling Reactions: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or coupled to other molecules.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
Spirocyclic Analogs
Example Compounds :
- 7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate (CAS 1419101-45-3)
- 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (CAS 1363381-11-6)
Key Differences :
- Structure: These analogs incorporate rigid spirocyclic frameworks (e.g., spiro[3.3]heptane), contrasting with the linear butanoic acid chain of the target compound. The spiro architecture imposes conformational constraints, which may enhance target selectivity or reduce off-target interactions .
- Substituent Effects : The 7,7-difluoro substitution in the spiro system alters ring strain and electronic distribution compared to the 3,3-difluoro substitution in the linear compound. This could influence solubility and stability under physiological conditions.
- Functional Groups : The trifluoroacetate salt (CAS 1419101-45-3) introduces ionizable properties, differing from the free carboxylic acid group in the target compound .
Bromophenyl-Substituted Analog
Example Compound: 3-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid (CAS 2148569-62-2)
Key Differences :
Aldehyde-Functionalized Analog
Example Compound: 2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride (Patent EP 4374877A2)
Key Differences :
- Functional Group : The aldehyde moiety introduces electrophilic reactivity, unlike the carboxylic acid group in the target compound. This makes it suitable for Schiff base formation or conjugation reactions .
- Backbone Structure: The benzaldehyde core with ether linkages diverges from the butanoic acid backbone, impacting polarity and hydrogen-bonding capacity .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Key Features | Molecular Weight (g/mol)* | Notable Properties |
|---|---|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid | Not provided | Linear chain, Boc-protected, 3,3-difluoro | ∼237 | Moderate solubility, acid-labile Boc group |
| 7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate | 1419101-45-3 | Spirocyclic, trifluoroacetate salt | ∼287 | High rigidity, ionic solubility |
| 3-(3-Bromophenyl)-2-{[(Boc)amino}butanoic acid | 2148569-62-2 | Bromophenyl substituent | ∼277 | Lipophilic, bromine-mediated reactivity |
| 2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde | Not provided | Aldehyde, ether linkages | ∼358 | Electrophilic, polar |
*Molecular weights estimated based on structural formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
